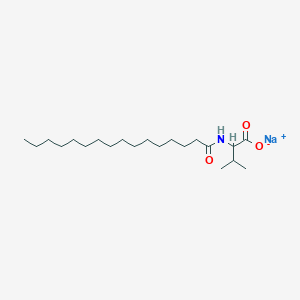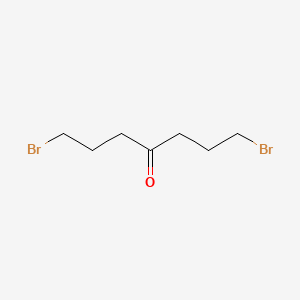
beta-NADP-dialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-NADP-dialdehyde, also known as beta-nicotinamide adenine dinucleotide phosphate dialdehyde, is a biochemical compound used in various scientific research fields. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which plays a crucial role in cellular metabolism as a cofactor in redox reactions. This compound is particularly significant in proteomics research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-NADP-dialdehyde typically involves the oxidation of NADP using periodate. This reaction is carried out under controlled conditions to ensure the selective oxidation of the ribose moiety in NADP, resulting in the formation of the dialdehyde derivative . The reaction conditions often include a buffered aqueous solution and a specific temperature range to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and ensure product consistency .
化学反应分析
Types of Reactions: Beta-NADP-dialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde groups, which are highly reactive and can form various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include reduced forms of the compound, various substituted derivatives, and oxidized products. These products are often used in further biochemical studies and applications .
科学研究应用
Beta-NADP-dialdehyde has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying redox reactions and enzyme mechanisms. In biology, it serves as a tool for investigating metabolic pathways and cellular processes. In medicine, this compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of biochemical reagents and analytical standards .
作用机制
The mechanism of action of beta-NADP-dialdehyde involves its interaction with various molecular targets and pathways. As a derivative of NADP, it participates in redox reactions by acting as an electron donor or acceptor. This property allows it to influence various biochemical processes, including energy metabolism, oxidative stress response, and signal transduction. The aldehyde groups in this compound also enable it to form covalent bonds with nucleophiles, further expanding its range of biochemical interactions .
相似化合物的比较
Similar Compounds: Similar compounds to beta-NADP-dialdehyde include other derivatives of NADP, such as NADP-oxidized and NADP-reduced forms. These compounds share similar chemical structures and participate in similar biochemical reactions .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the dialdehyde groups, which confer unique reactivity and versatility. This makes this compound particularly valuable in research applications that require specific chemical modifications or interactions .
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential tool for studying various biochemical processes and developing new diagnostic and therapeutic agents.
属性
分子式 |
C21H27N7NaO17P3+ |
|---|---|
分子量 |
765.4 g/mol |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1 |
InChI 键 |
SVRCQLPQIMPAAT-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)




![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


